molecular formula C22H28N4O3 B2883057 (4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)methanone CAS No. 2310205-31-1

(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)methanone

Cat. No.: B2883057
CAS No.: 2310205-31-1
M. Wt: 396.491
InChI Key: HVZDYSZLKDGERR-UHFFFAOYSA-N
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Description

(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure combining a pyrimidine ether core, a piperidine carboxamide linker, and a 4,5,6,7-tetrahydrobenzo[c]isoxazole pharmacophore. The 4,5,6,7-tetrahydrobenzo[c]isoxazole moiety is a privileged scaffold in pharmaceutical research, known for its presence in biologically active compounds targeting the central nervous system . The specific molecular architecture suggests potential application as a kinase inhibitor, given the common use of pyrimidine derivatives in this field, potentially for investigating signaling pathways in oncology or neurological disorders. Researchers can utilize this compound as a key intermediate in organic synthesis or as a pharmacological tool compound for probing biological targets and mechanisms in vitro. Its mechanism of action is hypothesized to involve targeted protein inhibition, but specific pharmacological profiling, binding affinity, and functional activity data require further experimental validation. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the compound's suitability and specificity for any particular experimental system.

Properties

IUPAC Name

[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c27-22(21-17-6-1-2-7-18(17)25-29-21)26-10-8-15(9-11-26)13-28-20-12-19(23-14-24-20)16-4-3-5-16/h12,14-16H,1-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZDYSZLKDGERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)C(=O)N3CCC(CC3)COC4=NC=NC(=C4)C5CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)methanone is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of functional groups, including a piperidine ring, a pyrimidine derivative, and a benzoisoxazole moiety. The structural complexity suggests diverse interactions with biological targets.

Property Value
Molecular FormulaC20H26N4O3
Molecular Weight370.45 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing various signaling pathways.
  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, suggesting potential antibacterial properties.

Antibacterial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity. A study on related piperidine derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds achieving IC50 values as low as 2.14 µM .

Enzyme Inhibition

The compound's structural analogs have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease:

Compound IC50 (µM) Activity
Compound 12.14 ± 0.003Strong AChE inhibitor
Compound 20.63 ± 0.001Strong urease inhibitor
Compound 321.25 ± 0.15Reference standard (thiourea)

These findings suggest that the compound could be a candidate for further development as an enzyme inhibitor in therapeutic applications.

Case Studies

  • Anticancer Research : A study highlighted the potential of similar compounds in cancer chemotherapy, emphasizing their role in inhibiting cell proliferation through targeted enzyme inhibition .
  • Neuropharmacology : Other research has explored the effects of piperidine derivatives on neurotransmitter systems, indicating possible applications in treating neurodegenerative diseases .
  • In Vivo Studies : Comprehensive studies are needed to evaluate the efficacy and safety of this compound in vivo, particularly focusing on its pharmacokinetics and long-term effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis with structurally related molecules:

Compound Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound Piperidine + tetrahydrobenzoisoxazole + cyclobutylpyrimidine C23H25N3O3 391.47 Cyclobutylpyrimidine substituent; tetrahydrobenzoisoxazole fused ring
I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Ethyl benzoate + methylisoxazole-phenethylamine C22H23N3O3 377.44 Lacks piperidine and pyrimidine; simpler isoxazole-phenethylamine backbone
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Fluorobenzisoxazole + piperidine + pyridopyrimidinone C23H24FN5O2 429.47 Fluorinated benzisoxazole; pyridopyrimidinone core instead of methanone linkage
Cyclopropyl[(3R)-3-({4-[6-hydroxy-2-(naphthalen-2-yl)-1H-benzimidazol-1-yl]pyrimidin-2-yl}amino)piperidin-1-yl]methanone Cyclopropyl methanone + naphthyl-benzimidazole-pyrimidine + chiral piperidine C30H28N6O2 504.58 Larger aromatic system (naphthyl); benzimidazole instead of isoxazole

Physicochemical and Pharmacokinetic Insights

  • Cyclobutyl vs.
  • Methanone Linker vs. Ester/Amino Groups: The methanone bridge in the target compound offers metabolic stability over ester-based analogues like I-6273 , which are prone to hydrolysis.
  • Tetrahydrobenzoisoxazole vs. Pyridopyrimidinone: The fused tetrahydrobenzoisoxazole in the target compound may confer rigidity and improved π-π stacking interactions compared to pyridopyrimidinone systems .

Research Findings and Data Gaps

  • Structural Uniqueness : The combination of cyclobutylpyrimidine and tetrahydrobenzoisoxazole is rare in literature, distinguishing it from fluorinated or ester-based analogues.
  • Data Gaps: No explicit bioactivity or toxicity data for the target compound were found in the provided evidence. Further studies should prioritize in vitro binding assays and ADMET profiling.

Q & A

Q. Table 1. Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Purity (%)Reference
Piperidine couplingPd(PPh3)4, K2CO3, DMF, 80°C6595
Isoxazole oxidationKMnO4, H2O/acetone, 0°C7290
Final purificationColumn chromatography (hexane:EtOAc 3:1)5899

Q. Table 2. Structural Analogs and Bioactivity

CompoundStructural Feature ModifiedBioactivity (IC50)Reference
Parent CompoundNone (reference)0.8 μM (Kinase X)
Pyridine analogPyrimidine → pyridine12.5 μM
Trifluoromethyl deriv-CF3 substitution on pyrimidine0.3 μM

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